N2-(tert-Butyl)-6-chloro-N4-(o-tolyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(tert-Butyl)-6-chloro-N4-(o-tolyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a chlorine atom, and an o-tolyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(tert-Butyl)-6-chloro-N4-(o-tolyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.
Introduction of Substituents: The tert-butyl group, chlorine atom, and o-tolyl group are introduced through substitution reactions. For example, tert-butylamine can be reacted with cyanuric chloride to introduce the tert-butyl group, followed by chlorination and subsequent reaction with o-toluidine to introduce the chlorine and o-tolyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N2-(tert-Butyl)-6-chloro-N4-(o-tolyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the ring structure.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Formation of substituted triazine derivatives.
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced triazine derivatives.
Hydrolysis: Breakdown products of the triazine ring.
Scientific Research Applications
N2-(tert-Butyl)-6-chloro-N4-(o-tolyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(tert-Butyl)-6-chloro-N4-(o-tolyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
- N2-(tert-Butyl)-6-chloro-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine
- N2-(tert-Butyl)-6-chloro-N4-(phenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
N2-(tert-Butyl)-6-chloro-N4-(o-tolyl)-1,3,5-triazine-2,4-diamine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group, chlorine atom, and o-tolyl group provides distinct steric and electronic properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5/c1-9-7-5-6-8-10(9)16-12-17-11(15)18-13(19-12)20-14(2,3)4/h5-8H,1-4H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUXXIAEIUDTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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